molecular formula C12H12Cl2N2O2 B8405162 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinazoline

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinazoline

Cat. No.: B8405162
M. Wt: 287.14 g/mol
InChI Key: FELGHZGPEXNZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-(3-chloropropoxy)-6-methoxyquinazoline is a useful research compound. Its molecular formula is C12H12Cl2N2O2 and its molecular weight is 287.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

4-chloro-7-(3-chloropropoxy)-6-methoxyquinazoline

InChI

InChI=1S/C12H12Cl2N2O2/c1-17-10-5-8-9(15-7-16-12(8)14)6-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3

InChI Key

FELGHZGPEXNZMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the intermediate from Step 4 (3.00 g, 11.16 mmol) in toluene (30 mL) in a pressure vessel was added phosphorous oxychloride (8 mL). The mixture was heated to 125° C. for 5 hours. Completion of the reaction was monitored by LCMS. The mixture was concentrated to dryness and excess ethyl acetate was added. The solution was washed with water and brine and was dried (Na2SO4) and concentrated to afford the pure compound 4-chloro-7-(3-chloro-propoxy)-6-methoxy-quinazoline (2.51 g, 78%) as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.85 (s, 1H), 7.48 (s, 1H), 7.35 (s, 1H), 4.35 (t, 2H), 4.00 (s, 3H), 3.75 (t, 2H), 2.25 (q, 2H). LC-MS (ESI)m/z 287 (M+H)+.
Quantity
3 g
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8 mL
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30 mL
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Synthesis routes and methods II

Procedure details

Triphenylphosphine (2.6 g, 10.1 mmol) and 3-chloropropanol (0.69 ml, 8.2 mmol) were added to a suspension of 4-chloro-7-hydroxy-6-methoxyquinazoline (1.65 g, 7.8 mmol) in dichloromethane (100 ml) under argon. The flask was placed in a water bath at 20° C. and di-tertbutyl azodicarboxylate (2.30 g, 10.1 mmol) added portion wise over a few minutes. The reaction mixture was stirred at ambient temperature for 2 hours. The reaction mixture was concentrated and the solution loaded directly onto a silica chromatography column. Elution with ethyl acetate:petroleum ether (3:7), yielded 4-chloro-7-(3-chloropropoxy)-6-methoxyquinazoline (2.0 g, 91% yield):
Quantity
2.6 g
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reactant
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0.69 mL
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reactant
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1.65 g
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reactant
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100 mL
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solvent
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2.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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